molecular formula C6H6BrNO B177157 (4-Bromopyridin-3-yl)methanol CAS No. 197007-87-7

(4-Bromopyridin-3-yl)methanol

Cat. No. B177157
M. Wt: 188.02 g/mol
InChI Key: DDZMBVCLSZAYOT-UHFFFAOYSA-N
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Description

“(4-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Molecular Structure Analysis

The molecular structure of “(4-Bromopyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 . This indicates that the molecule consists of a bromopyridinyl group attached to a methanol group.


Physical And Chemical Properties Analysis

“(4-Bromopyridin-3-yl)methanol” appears as a white to pale reddish yellow to orange to brown solid or liquid . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the search results.

Scientific Research Applications

1. Synthesis and Structural Analysis:

  • (4-Bromopyridin-3-yl)methanol is used in the synthesis of complex compounds. For example, it plays a role in the synthesis of polymorphic and isomeric nickel(II)thiocyanate coordination compounds, which have interesting properties and potential applications in materials science (Krebs, Ceglarska, & Näther, 2021).

2. Catalysis and Organic Transformations:

  • This compound is involved in the environmentally benign synthesis of benzylpiperidines. Its role in temperature-programmed deoxygenation and heteroaromatic ring saturation is crucial in these syntheses (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).

3. Formation of Metal Complexes:

4. Asymmetric Synthesis:

  • (4-Bromopyridin-3-yl)methanol is utilized in the asymmetric synthesis of certain compounds, demonstrating its importance in creating molecules with specific chiral properties (Durán-Galván & Connell, 2010).

5. Mimicking Metal Binding Sites:

  • Research has shown its use in preparing compounds that mimic the metal binding site of enzymes like carbonic anhydrase. This has implications for understanding and potentially manipulating enzyme activity (Hannon, Mayers, & Taylor, 1998).

6. Supramolecular Chemistry:

  • It's also involved in the formation of supramolecular architectures in certain copper(II) complexes. This area of research is significant for developing new materials and understanding molecular interactions (Suksangpanya et al., 2004).

Safety And Hazards

“(4-Bromopyridin-3-yl)methanol” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific hazard statements associated with this compound are H315, H319, and H335 .

properties

IUPAC Name

(4-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZMBVCLSZAYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331088
Record name (4-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromopyridin-3-yl)methanol

CAS RN

197007-87-7
Record name (4-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-pyridine-3-carbaldehyde (240 mg) in ethanol (10 mL) at 0° C. was treated with sodium borohydride (139 mg) for 30 min. The reaction mixture was then diluted with ethyl acetate and washed with aqueous ammonium chloride and brine to yield (4-bromo-pyridin-3-yl)-methanol as a white solid.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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